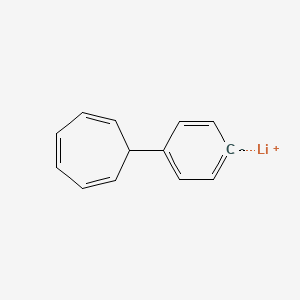
lithium;7-phenylcyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;7-phenylcyclohepta-1,3,5-triene is an organometallic compound that combines lithium with a phenyl-substituted cycloheptatriene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;7-phenylcyclohepta-1,3,5-triene typically involves the reaction of 7-phenylcyclohepta-1,3,5-triene with an organolithium reagent. One common method is the reaction of 7-phenylcyclohepta-1,3,5-triene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reaction vessels, automated reagent addition, and stringent control of reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Lithium;7-phenylcyclohepta-1,3,5-triene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lithium salts and oxidized organic products.
Reduction: It can be reduced to form different organolithium compounds.
Substitution: The lithium atom can be substituted with other metal atoms or groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Transmetalation reactions often involve reagents like zinc chloride or copper(I) iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium salts and phenylcycloheptatriene derivatives, while reduction can produce various organolithium compounds.
Scientific Research Applications
Lithium;7-phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and structural properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of lithium;7-phenylcyclohepta-1,3,5-triene involves the interaction of the lithium atom with the phenylcycloheptatriene ring. The lithium atom can act as a Lewis acid, facilitating various chemical reactions by stabilizing negative charges on reaction intermediates. This makes the compound a valuable reagent in organic synthesis, where it can help to form new carbon-carbon bonds and other structures.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: A parent compound without the phenyl and lithium substitutions.
7-Phenylcyclohepta-1,3,5-triene: Similar structure but without the lithium atom.
Lithium cycloheptatriene: Similar but lacks the phenyl group.
Uniqueness
Lithium;7-phenylcyclohepta-1,3,5-triene is unique due to the presence of both the lithium atom and the phenyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs.
Properties
CAS No. |
60582-51-6 |
|---|---|
Molecular Formula |
C13H11Li |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
lithium;7-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H11.Li/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13;/h1-2,4-12H;/q-1;+1 |
InChI Key |
PENVMMOABCDBTO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=CC(C=C1)C2=CC=[C-]C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
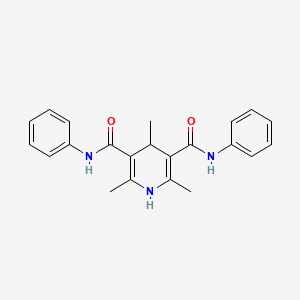
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
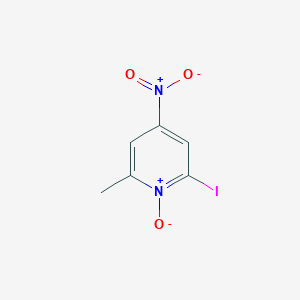
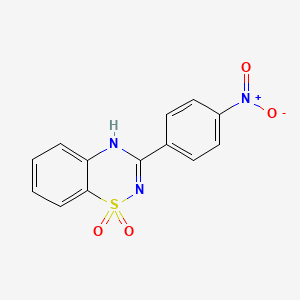
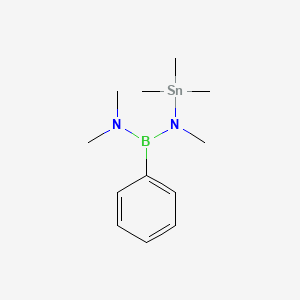
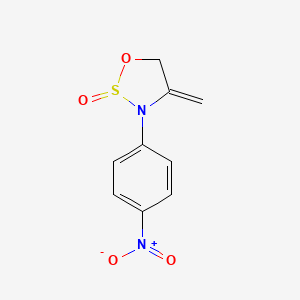

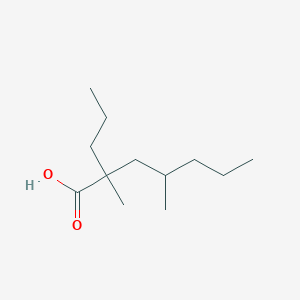
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
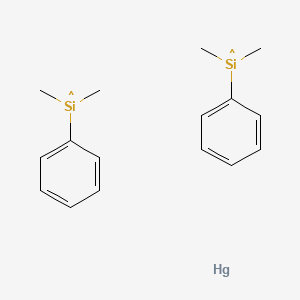
![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
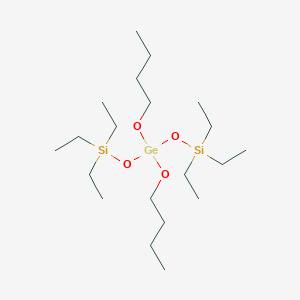
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)
